Methyl 2-isothiocyanatobenzoate
Overview
Description
Methyl 2-isothiocyanatobenzoate is a compound that can be derived from various chemical transformations and has potential applications in medicinal chemistry. It is related to a class of compounds that have shown activity against certain types of cancer cells and parasites. The compound is structurally characterized by the presence of an isothiocyanate group attached to a benzene ring, which is further substituted with a methyl ester group.
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, involves starting materials like 2-amino-4-(chloromethyl)thiazole and subsequent chemical transformations . Another synthesis route for isothiocyanate derivatives includes the reaction of methyl isothiocyanate with lithium diisopropylamide, followed by alkylation . These methods demonstrate the versatility in synthesizing isothiocyanate derivatives, which could be adapted for the synthesis of methyl 2-isothiocyanatobenzoate.
Molecular Structure Analysis
The molecular structure of compounds related to methyl 2-isothiocyanatobenzoate has been determined using X-ray crystallography. For example, the structure of a 2:1-adduct of a similar compound with phenyl isothiocyanate was elucidated, revealing a monoclinic crystal system . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of these compounds.
Chemical Reactions Analysis
Isothiocyanates are known to participate in various chemical reactions. For instance, the 1,3-dipolar cycloaddition involving isothiocyanates can lead to multiple adducts, indicating the reactivity of the isothiocyanate group . Additionally, the reaction of isothiocyanate derivatives with nucleophilic reagents can result in the substitution of functional groups, as seen in the synthesis of thioureas and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives are influenced by their molecular structure. For example, the presence of extensive intermolecular hydrogen bonding can lead to the formation of a 3D framework in the crystal structure, as observed in the case of methyl 4-hydroxybenzoate . Computational calculations, such as those performed using Hartree Fock and Density Functional Theory, can predict vibrational spectra and chemical quantum parameters, which are indicative of the compound's reactivity and stability .
Scientific Research Applications
Application 1: Synthesis of 2-substituted oxazoloquinazolinones
- Summary of the Application : Methyl 2-isothiocyanatobenzoate is used in the synthesis of 2-substituted oxazoloquinazolinones . This compound is part of a reaction that produces tricyclic (Z)-2-(4-substituted benzylidene)-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones .
- Methods of Application or Experimental Procedures : The reaction of methyl 2-isothiocyanatobenzoate and 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenyl phosphine in dioxane by heating . This reaction is a convenient general method for the preparation of 2-arylaminooxazoles and it proceeds via β-keto carbodiimide intermediate formation .
- Results or Outcomes : The reaction produced (Z)-2-(4-bromobenzylidene)-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one in 56% yield . It is noteworthy that only (Z)-isomer formed in this reaction .
Application 2: Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
- Summary of the Application : Methyl 2-isothiocyanatobenzoate is used in the synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . This compound is part of a reaction that produces a new type of quinoline derivative .
- Methods of Application or Experimental Procedures : The reaction of methyl 2-isothiocyanatobenzoate and methyl malonate is described . This reaction is a convenient general method for the preparation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates .
- Results or Outcomes : The reaction produced Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . The structure of the compound was confirmed by means of elemental analysis, 1H NMR, 13C NMR, LC/MS and single crystal X-ray diffraction . The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group in Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is shown .
Application 3: Synthesis of Derivatives of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic Acid
- Summary of the Application : Methyl 2-isothiocyanatobenzoate is used in the synthesis of derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid . These derivatives are known as highly effective antibiotics, which are similar to commonly used quinolones . The sulfur atom in the 2 position of quinoline moiety improves antibacterial activity .
- Methods of Application or Experimental Procedures : The usual way of their synthesis is condensation of appropriate isothiocyanatobenzene 1 with anion of malonic ester 2 results in formation of methylenemalonate derivatives 3 .
- Results or Outcomes : The structure of the compound and by-product methyl 2-(methoxycarbonothioylamino)benzoate was confirmed by means of elemental analysis, 1H NMR, 13C NMR, LC/MS and single crystal X-ray diffraction . The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is shown .
Safety And Hazards
properties
IUPAC Name |
methyl 2-isothiocyanatobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVHBOJSCWVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166844 | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isothiocyanatobenzoate | |
CAS RN |
16024-82-1 | |
Record name | Benzoic acid, 2-isothiocyanato-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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